gene 9 protein, rotavirus group B
Description
Classification and Genomic Organization of Rotaviruses
Overview of Rotavirus Species and Groups
Rotaviruses are classified into nine species (A-I) based on the antigenicity of the VP6 protein. nih.govmdpi.com Groups A, B, and C are the most common and are known to infect both humans and animals. nih.govnih.govmdpi.com Groups D, F, and G have been exclusively found in animals, particularly birds, while group E has only been identified in pigs. nih.gov Group H rotaviruses have been detected in humans and pigs. nih.gov A new group, Rotavirus I (RVI), has also been described in dogs. nih.gov Group A rotaviruses are the most prevalent and are a major cause of severe diarrhea in infants and young children worldwide. nih.gov
Segmented Double-Stranded RNA Genome Structure
The rotavirus genome is composed of 11 segments of double-stranded RNA (dsRNA). news-medical.netnih.govresearchgate.net Each segment is a gene, numbered 1 to 11 in order of decreasing size. news-medical.net This segmented nature allows for genetic reassortment when a host cell is co-infected with different strains, potentially leading to the emergence of new, and possibly more virulent, virus strains. news-medical.netnih.gov The total genome size is approximately 18,550 base pairs. expasy.orgexpasy.org The genetic material is housed within a triple-layered icosahedral capsid. news-medical.netnih.gov
Structural and Nonstructural Protein Encoding Capacity
Each of the 11 genome segments of rotavirus typically encodes one protein, with the exception of gene 11 in some strains, which can encode two proteins. news-medical.netnih.govnih.gov These proteins are categorized as either structural or nonstructural. The six structural proteins (VPs) form the virus particle and include VP1, VP2, VP3, VP4, VP6, and VP7. nih.govresearchgate.netnih.gov The six nonstructural proteins (NSPs), designated NSP1 through NSP6, are produced in infected cells and are crucial for viral replication and pathogenesis. news-medical.netresearchgate.netresearchgate.net
Table 1: Rotavirus Proteins and Their Functions
| Protein | Type | Function |
| VP1 | Structural | RNA-dependent RNA polymerase. expasy.orgnih.gov |
| VP2 | Structural | Forms the inner capsid layer. expasy.orgnih.gov |
| VP3 | Structural | Capping enzyme. expasy.orgnih.gov |
| VP4 | Structural | Forms spikes on the outer capsid; involved in cell attachment. expasy.orgnih.gov |
| VP6 | Structural | Forms the middle capsid layer; major group antigen. nih.govnih.gov |
| VP7 | Structural | Glycoprotein (B1211001) forming the outer capsid. expasy.orgnih.gov |
| NSP1 | Nonstructural | Interferon antagonist; suppresses host immune response. crie.ru |
| NSP2 | Nonstructural | Involved in viroplasm formation and genome replication. crie.ru |
| NSP3 | Nonstructural | Enhances translation of viral mRNAs and shuts off host protein synthesis. crie.runih.govwikipedia.org |
| NSP4 | Nonstructural | Viral enterotoxin that causes diarrhea. reoviridae.orgcrie.ru |
| NSP5 | Nonstructural | Involved in viroplasm formation and genome replication. crie.ru |
| NSP6 | Nonstructural | Function not fully defined, may interact with nucleic acids. crie.ru |
Distinctive Features of Rotavirus Group B (RVB)
Antigenic and Genetic Divergence from Other Rotavirus Groups
Rotavirus Group B (RVB) exhibits significant antigenic and genetic differences from other rotavirus groups, particularly the more common Group A. microbiologyresearch.org While Group A rotaviruses are classified based on the outer capsid proteins VP7 (G-types) and VP4 (P-types), a comprehensive classification system for RVB is still being developed. ictv.globaloup.com
Sequence analyses of RVB genes have revealed considerable diversity among strains. For instance, a comparison between the human ADRV strain and the rat IDIR strain of RVB showed only 60.6% nucleotide similarity for gene 9 and 71.9% for gene 11. microbiologyresearch.org The deduced amino acid sequence similarity was even lower, at 51.2% for the gene 9 product and 66.5% for the gene 11 product. microbiologyresearch.org This level of diversity suggests that RVB strains are more distantly related to each other than strains within Group A. microbiologyresearch.org
A key genetic distinction of RVB is found in the gene encoding NSP1. In RVB, this gene segment contains two overlapping open reading frames, leading to the production of two proteins, NSP1-1 and NSP1-2, whose functions are still under investigation. nih.govbiorxiv.orgbiorxiv.org In contrast, the corresponding gene in Group A rotaviruses typically encodes a single NSP1 protein. nih.gov
Host Range and Epidemiological Relevance in Animal Models and Human Populations
Rotavirus Group B has been detected in a variety of hosts, including humans, cattle, sheep, pigs, and rats. nih.gov While Group A rotaviruses are a primary cause of infantile diarrhea, RVB is more commonly associated with sporadic, large-scale outbreaks of severe gastroenteritis in adults. nih.govnih.gov The first major human outbreak of RVB was reported in China in the early 1980s, affecting over a million people with cholera-like symptoms. nih.gov
In animals, RVB is frequently found in diarrheic pigs and has been associated with outbreaks in this species. nih.govnih.gov Studies in Italy have shown a high prevalence of RVB in diarrheic pigs, particularly in fattening pigs. nih.gov RVB has also been identified in ruminants, and evidence suggests potential transmission from ruminants to other animals, such as horses. researchgate.netscispace.com The prevalence of RVB in domestic animals in some regions, like central Uganda, appears to be relatively low compared to other rotavirus groups. mdpi.com
The epidemiology of RVB is complex and can vary by geographic location and host population. mdpi.comnih.gov While seroprevalence in humans is generally considered low, the potential for zoonotic transmission and the emergence of new strains highlight the importance of continued surveillance in both human and animal populations. nih.govbiorxiv.org
Central Role of Gene 9 and its Protein (VP7) in Rotavirus Biology (General context before RVB specifics)
Within the complex machinery of the rotavirus, gene segment 9 holds a position of critical importance. This gene directs the synthesis of the viral protein 7 (VP7), a glycoprotein that constitutes the smooth outer surface of the mature virion. nih.govnih.govnih.gov The VP7 protein is fundamental to several key aspects of the rotavirus life cycle, from structural integrity to host cell invasion and interaction with the immune system.
Structurally, VP7 assembles into trimers that form the outer shell of the virus particle. nih.gov This trimeric conformation is stabilized by the binding of calcium ions, a feature that is crucial for the virus's stability and subsequent disassembly during cell entry. nih.govrcsb.org The outer capsid, composed of VP7 and the spike protein VP4, is essential for the initial stages of infection. nih.govnih.gov
The process of viral entry into a host cell is a multi-step event where VP7 plays a crucial, albeit secondary, role to the initial attachment mediated by the VP4 protein. nih.gov After VP4 binds to receptors on the cell surface, the virus is internalized into the cell through endocytosis. expasy.orgnews-medical.net Inside an endosome, the low calcium concentration triggers the dissociation of the VP7 trimers, leading to the uncoating of the outer capsid layer. nih.govexpasy.orgnews-medical.net This uncoating step is obligatory for the virus to penetrate the endosomal membrane and release the transcriptionally active double-layered particle into the cytoplasm. expasy.orgexpasy.org
From an immunological standpoint, VP7 is a principal target for neutralizing antibodies, making it a key player in the host's adaptive immune response to rotavirus infection. nih.govasm.org The presence of antibodies directed against VP7 can effectively block infection, often by stabilizing the VP7 trimers and preventing the uncoating process necessary for viral replication. nih.govnih.gov Furthermore, the highly repetitive arrangement of VP7 on the viral surface is capable of inducing polyclonal B-cell activation, a T-cell-independent immune response, highlighting its potent immunogenic properties. nih.gov The genetic diversity of the VP7 gene is the basis for the G-genotyping classification system used for rotaviruses. nih.govictv.global
Interestingly, research has also suggested a potential link between the rotavirus VP7 protein and celiac disease. In a significant portion of individuals with celiac disease, antibodies that target the human enzyme tissue transglutaminase (tTG) have been found to also recognize the VP7 protein. This molecular mimicry suggests that a rotavirus infection might be an environmental factor contributing to the early stages of this autoimmune disorder. wikipedia.org
Table 1: Key Proteins of Rotavirus and their Functions
| Protein | Encoding Gene Segment | Location | Function |
|---|---|---|---|
| VP1 | 1 | Core | RNA-dependent RNA polymerase (RdRp). nih.gov |
| VP2 | 2 | Core | Forms the inner core layer of the virion. nih.gov |
| VP3 | 3 | Core | Capping enzyme (guanylyltransferase and methyltransferase). nih.govresearchgate.net |
| VP4 | 4 | Outer Capsid | Forms spikes on the virion surface; involved in cell attachment; protease-sensitive. nih.govnih.gov |
| VP6 | 6 | Inner Capsid | Forms the middle capsid layer; highly antigenic and used for group classification. mdpi.comnih.gov |
| VP7 | 9 | Outer Capsid | Glycoprotein forming the smooth outer surface of the virion; involved in entry and is a major neutralization antigen. nih.govnih.govnih.gov |
| NSP1 | 5 | Non-structural | Interferon antagonist; evades host immune response. nih.govexpasy.org |
| NSP2 | 8 | Non-structural | NTPase involved in genome replication and particle assembly. nih.gov |
| NSP3 | 7 | Non-structural | Binds to viral mRNAs to facilitate their translation. nih.govexpasy.org |
| NSP4 | 10 | Non-structural | Viral enterotoxin that disrupts calcium homeostasis in infected cells, leading to diarrhea. nih.govnews-medical.net |
| NSP5 | 11 | Non-structural | Phosphoprotein involved in viroplasm formation and genome replication. wikipedia.orgnih.gov |
| NSP6 | 11 | Non-structural | RNA-binding protein with a role in modulating the host stress response. wikipedia.orgnih.gov |
Properties
CAS No. |
145715-39-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Synonyms |
gene 9 protein, rotavirus group B |
Origin of Product |
United States |
Gene 9 Segment 9 of Rotavirus Group B: Molecular Characteristics
Genomic Structure and Encoding Capacity of RVB Gene 9
The genomic architecture of RVB gene 9 has been characterized through the study of various strains, most notably the rat-derived IDIR strain. These analyses have defined its length and the specifics of its protein-coding region.
Nucleotide Sequence Length and Organization
The ninth segment of the RVB genome is a single molecule of double-stranded RNA. In the IDIR strain, gene 9 has a precise length of 804 base pairs (bp). microbiologyresearch.orgresearchgate.net The human adult diarrheal rotavirus (ADRV) strain presents a slightly different length for gene 9, at 814 bp. nih.gov This variation in nucleotide length is a key indicator of the genetic diversity within Group B rotaviruses.
Open Reading Frame (ORF) Features and Deduced Amino Acid Sequence Length
Genetic sequencing has identified a single, long open reading frame (ORF) within gene 9 for the strains studied. microbiologyresearch.orgresearchgate.netnih.gov This ORF dictates the size of the protein it encodes.
IDIR Strain: The ORF in the IDIR strain codes for a protein consisting of 246 amino acids. microbiologyresearch.orgresearchgate.net
ADRV Strain: In the ADRV strain, the ORF begins at nucleotide 10 and concludes at nucleotide 757, encoding a slightly larger polypeptide of 249 amino acids. nih.gov
The protein encoded by gene 9 in the ADRV strain has a calculated molecular weight of 28.5 kDa and is suggested to be the equivalent of the VP7 structural protein found in Group A rotaviruses. nih.gov
Comparative Sequence Analysis of RVB Gene 9
Comparing the gene 9 sequences from different RVB strains reveals significant diversity, highlighting their distant evolutionary relationships. This contrasts with the closer relations typically observed among strains of the more common Group A rotavirus.
Nucleotide and Amino Acid Sequence Similarities and Differences across RVB Strains
Direct comparison between the rat-derived IDIR strain and the human ADRV strain demonstrates considerable divergence at both the nucleotide and amino acid levels.
The nucleotide sequence similarity for gene 9 between the two strains is only 60.6%. microbiologyresearch.orgresearchgate.net This dissimilarity is reflected in the resulting protein, with the deduced amino acid sequence similarity being just 51.2%. microbiologyresearch.orgresearchgate.net This level of sequence diversity underscores that Group B rotaviruses isolated from different species are more distantly related than are various strains within Group A. microbiologyresearch.orgresearchgate.net
Table 1: Comparison of Gene 9 Characteristics between RVB IDIR and ADRV Strains
| Feature | IDIR Strain | ADRV Strain |
| Gene 9 Nucleotide Length | 804 bp | 814 bp |
| Deduced Amino Acid Length | 246 amino acids | 249 amino acids |
| Nucleotide Sequence Similarity | - | 60.6% (vs. IDIR) |
| Amino Acid Sequence Similarity | - | 51.2% (vs. IDIR) |
Phylogenetic Relationships of RVB Gene 9
Phylogenetic analysis, which examines the evolutionary relationships between different viral strains, has been conducted for all eleven gene segments of RVB. nih.gov This research helps to establish cutoff values for classifying RVB genotypes based on nucleotide identity. For the non-structural protein NSP3, typically encoded by gene 9 in other rotavirus groups, a nucleotide identity cutoff of 78% has been proposed for genotype classification within RVB. nih.gov
Studies constructing phylogenetic trees for RVB gene segments consistently show that strains cluster based on their host species. nih.govnih.gov Phylogenetic analysis reveals no interspecies mixing of genotypes among porcine, human, or murine strains, indicating that these viruses have evolved separately within their respective hosts. nih.gov The significant genetic divergence observed between human and animal RVB strains suggests that human outbreaks are not typically caused by viruses transmitted directly from animals. nih.gov
Vp7 Protein of Rotavirus Group B: Structure, Function, and Interactions
Molecular Architecture of RVB VP7
The molecular structure of the VP7 protein is fundamental to its function, providing stability to the virus particle and presenting the necessary interfaces for interaction with the host. The outer layer of the rotavirus virion is comprised of 260 trimers of VP7, which form the smooth surface of the particle. nih.govuniprot.org
Glycosylation Characteristics
The VP7 protein of rotaviruses is a glycoprotein (B1211001), and its glycosylation can be essential for its proper function and antigenicity. nih.govnih.gov In many rotavirus strains, VP7 possesses N-linked carbohydrate moieties. researcher.life For instance, studies on some Group A rotavirus strains have identified potential N-linked glycosylation sites at specific amino acid positions, such as asparagine at residue 69 and residue 238. nih.gov The addition of these sugar chains, or glycans, occurs in the endoplasmic reticulum and can add significant molecular weight to the protein. For example, in calf rotavirus, the precursor VP7 acquires about 6,000 daltons of high-mannose oligosaccharides to become the mature glycoprotein. The presence and specific structure of these glycans can influence the protein's interaction with host cell components and the immune system. asm.org While glycosylation of VP7 is a known feature, some variants can express a non-glycosylated form of the protein that is still functional. nih.gov
Predicted Secondary and Tertiary Structures
The structural conformation of VP7 is critical for its function, particularly its assembly into trimers which form the outer capsid. nih.gov While detailed crystal structures for Rotavirus Group B VP7 are not as readily available as for Group A, bioinformatics analyses and homology modeling provide insights into its architecture. uniprot.orgrcsb.org These models predict that the VP7 protein is stable and hydrophilic. researchgate.net The secondary structure is predominantly composed of alpha-helices and extended strands, interspersed with irregular coils. researchgate.net The tertiary structure of VP7 consists of two domains, and it assembles into trimers stabilized by calcium ions. pnas.orgresearchgate.net This trimeric arrangement is essential for its role in the viral capsid. nih.gov Boiling, which reduces the trimeric VP7 to its monomers, abrogates certain biological activities, highlighting the importance of its quaternary structure. nih.gov
Calcium-Binding Properties and Role in Structural Integrity
Calcium ions are indispensable for the structural integrity of the rotavirus outer capsid, a property directly linked to the VP7 protein. nih.govnih.gov VP7 is a calcium-binding protein, and this interaction is crucial for stabilizing the VP7 trimers. nih.govresearchgate.netnih.gov The dissociation of the outer capsid proteins can be induced by lowering the calcium concentration. nih.gov Specific regions within the VP7 protein, rich in oxygenated residues, are thought to be involved in calcium binding, potentially forming structures similar to the EF-hand calcium-binding motif. nih.gov Studies on Group A rotaviruses have shown that mutations in specific proline residues can affect the protein's resistance to low calcium concentrations, confirming the role of VP7 in this process. nih.gov The loss of calcium from the virion is considered a regulated step during cell entry, triggering the dissociation of the VP7 trimers from the particle. nih.gov This uncoating process is necessary for the subsequent steps of infection. nih.gov
Biological Functions in the RVB Viral Life Cycle
VP7 is integral to several key stages of the rotavirus life cycle, from the final steps of virion assembly within an infected cell to the initial contact with a new host cell. nih.govnih.gov
Contribution to Outer Capsid Formation and Virion Assembly
The assembly of the infectious rotavirus particle is a complex process that culminates in the formation of the outer capsid. nih.gov This final step involves the budding of immature, double-layered particles (DLPs) through the membrane of the endoplasmic reticulum (ER). uniprot.orgnih.gov During this process, the particles acquire a transient lipid membrane that contains the viral glycoproteins NSP4 and VP7. uniprot.org As the particle matures within the ER, this temporary envelope is lost, and the VP7 and VP4 proteins arrange to form the outermost layer. uniprot.org
The VP7 protein assembles as trimers onto the DLP, which is composed of the inner capsid protein VP2 and the middle layer protein VP6. pnas.orgasm.org The interaction between VP7 and VP6 is crucial for the assembly of the outer capsid. nih.gov Studies have shown that these two proteins can associate even in the absence of other viral proteins. nih.gov The trimerization of VP6 is necessary for its interaction with VP7. nih.gov Once VP7 binds to the VP6 layer on the DLP, it effectively locks the other outer capsid protein, VP4, into place, resulting in a mature, infectious triple-layered particle. nih.govnih.gov
Involvement in Early Stages of Host Cell Interaction
The VP7 protein plays a significant role in the initial stages of infection, specifically in the attachment and entry of the virus into the host cell. uniprot.orgnih.gov While the initial attachment to the cell surface may be mediated by the VP4 protein, VP7 is involved in subsequent, crucial interactions with cell surface receptors. uniprot.orguniprot.org Rotavirus entry is a multi-step process involving contacts between both VP4 and VP7 and various cellular molecules. researchgate.net
VP7 has been shown to interact with specific cell surface proteins, such as integrins. nih.govnih.gov For instance, a linear sequence within the VP7 protein has been identified as a binding site for integrin αvβ3. nih.govresearchgate.net This interaction is thought to occur at a post-attachment step and is essential for the internalization of the virus. nih.gov Following entry into the host cell, the low calcium concentration within intracellular vesicles likely triggers the dissociation of the calcium-stabilized VP7 trimers, leading to the uncoating of the virus and the release of the inner particle into the cytoplasm. uniprot.orgnih.gov
Intermolecular Interactions of RVB VP7
Interactions with Other Viral Structural Proteins (e.g., VP4)
The VP7 protein of rotavirus group B (RVB) is a glycoprotein that forms the smooth outer surface of the virion. It exists as a trimer, and its assembly is dependent on the coordination of calcium ions which mediate the interactions between each subunit. nih.gov This trimeric structure of VP7 sits (B43327) atop the intermediate capsid layer protein, VP6. nih.gov
A key interaction for the function of the virus occurs between VP7 and the spike protein, VP4. asm.orgmdpi.com VP4 is responsible for cell attachment and is a protease-sensitive protein. asm.org The base of the VP4 spike is embedded within the viral capsid and makes extensive contact with both VP7 and VP6. mdpi.com Specifically, a gap between two VP7 trimers allows for precise interactions with the base of the VP5* domain of a cleaved VP4. nih.gov These interactions are not merely structural; they can influence the expression of certain viral phenotypes and the presentation of neutralization epitopes. asm.org For instance, the reactivity of a VP4-specific monoclonal antibody can be determined by the specific VP7 protein it is assembled with, highlighting the conformational influence these proteins have on each other. asm.org The uncoating of VP7 during cell entry is a crucial step that releases the constraints on VP4, allowing it to undergo conformational changes necessary for membrane penetration. nih.gov
Potential Interactions with Host Cellular Components
The entry of rotavirus into a host cell is a multi-step process involving interactions between viral surface proteins and various cellular components. nih.gov Both VP7 and the VP5* domain of VP4 have been implicated in binding to integrins, a family of transmembrane receptors on the cell surface. nih.govnih.gov Several integrins, including α2β1, α4β1, αxβ2, and αvβ3, have been identified as potential receptors for rotavirus entry. nih.gov The interaction with integrins may facilitate the internalization of the virus. nih.gov
Furthermore, VP7 has been shown to interact with other host cell surface molecules. researchgate.net While the primary attachment to cells is often mediated by VP4 binding to sialic acids or histo-blood group antigens, subsequent interactions involving VP7 are crucial for entry. nih.govmdpi.com Studies have documented interactions between VP7 and raft-associated cell surface receptors like Hsc70 and Protein Disulfide Isomerase (PDI). researchgate.net Additionally, the VP7 protein itself can trigger polyclonal B-cell activation, suggesting a direct interaction with components of the host's immune system. nih.govhoustonmethodist.org This activation appears to be dependent on the structural conformation of the VP7 trimer. nih.gov
Antigenic Properties and Immunological Significance
The outer capsid protein VP7 of rotavirus is a primary target for the host's immune response and plays a critical role in defining the virus's antigenic identity.
Definition of G-Serotypes by VP7
The classification of rotaviruses into different serotypes is largely based on the antigenic properties of the two outer capsid proteins, VP4 and VP7. The VP7 protein defines the G-serotypes (for glycoprotein). asm.orgnih.gov This classification is determined by the response of neutralizing antibodies. nih.gov A standard criterion for establishing a distinct G-serotype is a greater than 20-fold difference between the homologous and heterologous reciprocal neutralizing antibody titers. nih.gov
Globally, numerous G-serotypes have been identified, with G1 through G4 being historically the most important in human infections and the primary targets for vaccine development. asm.org However, other serotypes like G9 have emerged as significant causes of human disease. asm.org The genetic basis for these serotypes lies in the sequence of the VP7 gene, and a dual classification system using both G (VP7) and P (VP4) genotypes is now standard. nih.govasm.org As of recent reports, there are at least 42 G genotypes described. asm.org
Identification and Characterization of Neutralization Epitopes and Antigenic Regions (e.g., in silico characterization, conserved changes)
The portions of the VP7 protein that are recognized by neutralizing antibodies are known as neutralization epitopes or antigenic regions. These have been mapped through studies of mutations that allow the virus to escape neutralization by monoclonal antibodies. asm.org The VP7 trimer presents two main structurally defined antigenic epitopes, designated 7-1 and 7-2. asm.org The 7-1 epitope is located at the boundary between subunits of the trimer and is further divided into 7-1a and 7-1b. asm.org
In silico analyses have been employed to identify conserved and surface-accessible regions on the VP7 protein that could serve as potential targets for vaccines or antiviral drugs. plos.orgnih.gov These computational studies have identified several highly conserved peptide segments that are predicted to be on the surface of the protein and have epitopic significance. plos.org For example, one such study identified a peptide sequence from amino acids 242 to 255 as a highly surface-exposed and conserved region. plos.orgnih.gov Another in silico study focusing on the G9 genotype identified the amino acid sequence STLCLYYPTEASTQIGDTEWKN as a promising epitope candidate for vaccine development due to its predicted ability to evoke both T-cell and B-cell responses. nih.gov The variability in these antigenic regions among different G-serotypes can impact the effectiveness of vaccines. asm.org
Role in Inducing Protective Humoral Immune Responses in Research Models
Both VP7 and VP4 are key targets for the humoral immune response, independently eliciting neutralizing and protective antibodies. asm.orgnih.gov Passive protection against rotavirus-induced diarrhea has been demonstrated in mouse models using monoclonal antibodies directed against VP7. nih.gov Studies in various animal models, including piglets, have shown that VP7-specific antibodies can protect against challenge with a virus that is antigenically cross-reactive. nih.gov
The immune response to VP7 is a critical component of the protection conferred by natural infection and vaccination. asm.org The induction of serum and intestinal serotype-specific neutralizing antibodies against VP7 is considered a likely mechanism of immunologic protection. asm.org Research has shown that the VP7 protein can induce polyclonal B-cell activation, which is an important aspect of the rapid humoral antibody response seen during rotavirus infection. nih.gov This activation is dependent on the native conformation of the VP7 protein. nih.gov The development of protective immunity, often measured by the presence of intestinal IgA, is a key goal of rotavirus vaccines, and VP7 is a central component in achieving this. nih.gov
Genetic Diversity, Evolution, and Phylogenetic Analysis of Rotavirus Group B Gene 9 and Vp7
Intra-Group B Genetic Variation of Gene 9 and VP7 Sequences
Significant genetic diversity exists within Rotavirus Group B, as evidenced by comparative sequence analyses of different strains. Early research into the genetic makeup of RVB revealed considerable divergence between strains isolated from different hosts.
A foundational study comparing the IDIR strain of GBR (Group B Rotavirus) with the human ADRV strain provided the first glimpse into the genetic variation of gene 9. The nucleotide sequence similarity for gene 9 between these two strains was found to be 60.6%, with a deduced amino acid sequence similarity of 51.2%. microbiologyresearch.org This level of diversity indicates that GBRs are more distantly related to each other than strains of the more commonly studied Group A rotavirus. microbiologyresearch.org
The gene encoding the VP7 protein, a major component of the outer capsid and a primary determinant of G-genotype, also exhibits substantial variation. For instance, a 2018 study proposed a nucleotide identity cutoff value of 80% for the VP7 gene to delineate different G genotypes within RVB. nih.gov This classification scheme has led to the identification of 26 distinct G genotypes for RVB, highlighting the extensive genetic variability of this key structural protein. nih.gov
The table below summarizes the sequence similarities for gene 9 between the IDIR and ADRV strains of Group B Rotavirus.
| Gene Segment | Nucleotide Sequence Similarity (%) | Deduced Amino Acid Sequence Similarity (%) |
| Gene 9 | 60.6 | 51.2 |
| Data from Petric et al., 1991. microbiologyresearch.org |
Interspecies Transmission and Zoonotic Potential (Molecular and Genetic Evidence)
The zoonotic potential of rotaviruses is a significant public health concern, and evidence suggests that interspecies transmission is a key driver of their evolution. While much of the focus has been on Rotavirus A, studies have also implicated Rotavirus B in zoonotic events. RVB has been detected in a variety of animal species, including pigs, cattle, sheep, goats, and rats, as well as in humans, suggesting a broad host range and the potential for cross-species transmission. nih.govnih.gov
Phylogenetic analyses of RVB strains from different hosts have provided molecular evidence for interspecies transmission. Although phylogenetic analysis suggests that RVB viruses affecting humans and other animals are generally distinct, the possibility of zoonotic transmission cannot be entirely ruled out. nih.gov The close contact between humans and livestock, particularly in farming communities, creates opportunities for the transmission of rotaviruses. While the establishment of an animal rotavirus in the human population may not be a frequent event, the continuous exposure could lead to sporadic infections and the introduction of new genetic material into the human rotavirus gene pool.
The detection of RVB in various domestic animals underscores the importance of surveillance in both human and animal populations to understand the dynamics of interspecies transmission. bohrium.com However, specific molecular evidence directly linking the zoonotic transmission of Rotavirus B through its gene 9 is still an area that requires more focused research.
Phylogenetic Lineages and Evolutionary Dynamics of RVB Gene 9
Phylogenetic analysis of the entire Rotavirus B genome has revealed distinct evolutionary lineages for its eleven gene segments, including gene 9. A comprehensive study established a classification system for all RVB gene segments based on nucleotide identity cutoff values, which helps in tracking the evolutionary pathways of different genes. nih.gov For the VP7 gene, this has led to the identification of 26 G genotypes. nih.gov
While a specific evolutionary rate for RVB gene 9 has not been definitively established, studies on the VP7 gene of the related Rotavirus A G9 genotype have estimated an evolutionary rate of approximately 1.87 × 10⁻³ nucleotide substitutions per site per year. oup.com The VP7 protein, being an outer capsid protein, is under constant immunological pressure, which could contribute to a higher evolutionary rate. oup.com It is plausible that the evolutionary dynamics of RVB genes are also influenced by similar pressures.
Phylogenetic trees constructed for all eleven gene segments of RVB show that different genes can have distinct evolutionary histories, often as a result of reassortment events. nih.gov For example, a whole-genome analysis of porcine RVB strains from the United States identified multiple reassortment events, indicating a complex evolutionary history. nih.gov The clustering of strains in phylogenetic trees based on their gene sequences allows for the identification of different genotypes and provides insights into their origins and spread. The ongoing collection and analysis of RVB sequences from diverse hosts and geographical locations will be crucial for a more detailed understanding of the phylogenetic lineages and evolutionary dynamics of gene 9.
Mechanisms of Genetic Diversification (e.g., point mutations, reassortment events within RVB strains, lack of intergroup reassortment)
The genetic diversity of Rotavirus B is primarily driven by two key mechanisms: the accumulation of point mutations and genomic reassortment.
Genomic reassortment is a major driver of rotavirus evolution and occurs when a single cell is co-infected with two different rotavirus strains. nih.gov During viral replication, the eleven RNA segments of the two parent viruses can be shuffled, leading to the generation of progeny viruses with novel combinations of genes. nih.govmdpi.com Whole-genome analyses of porcine RVB strains have provided clear evidence of reassortment events occurring within this group. nih.gov This mechanism allows for rapid evolutionary leaps and can contribute to the emergence of strains with new antigenic properties or enhanced virulence.
It is important to note that while reassortment is common within a rotavirus group (e.g., between different RVB strains), there is no evidence of reassortment occurring between different rotavirus groups (e.g., between Group A and Group B). This lack of intergroup reassortment suggests that the gene pools of the different rotavirus groups have evolved independently.
The combination of point mutations and genomic reassortment contributes to the vast genetic diversity observed in Rotavirus B, enabling it to adapt to new hosts and evade the host immune system.
Research Methodologies and Advances in Studying Rotavirus Group B Gene 9 and Vp7
Nucleic Acid-Based Detection and Characterization
The study of the RVB genome, which consists of 11 segments of double-stranded RNA, relies heavily on nucleic acid-based techniques. nih.govbiosb.combioperfectus.com These methods allow for the detection, amplification, and detailed analysis of the viral genetic material, providing insights into its structure, evolution, and diversity.
Viral RNA Extraction and cDNA Synthesis
The initial and critical step in the molecular analysis of RVB is the efficient extraction of its viral RNA from clinical samples, most commonly stool. researchgate.netpasteur.ac.ir Various commercial kits and in-house protocols are employed for this purpose. The QIAamp Viral RNA Mini kit, for instance, utilizes silica (B1680970) membrane technology for RNA purification. nih.gov Automated systems like the MagNA Pure Compact and KingFisher Flex have also been evaluated for high-throughput RNA extraction. nih.gov A comparative study of six commercial extraction methods found that the MagNA Pure Compact instrument yielded the most consistent and high-quality RNA for subsequent amplification by both conventional and real-time RT-PCR. nih.govcapes.gov.br Once extracted, the viral RNA is converted into complementary DNA (cDNA) through reverse transcription. nih.govasm.org This process utilizes a reverse transcriptase enzyme and primers, such as random hexamers, to create a stable DNA copy of the RNA genome, which is then suitable for amplification and sequencing. pasteur.ac.irasm.org
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene 9 Amplification
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a cornerstone technique for the detection and amplification of specific viral genes, including gene 9 of RVB. nih.govnih.govfrontiersin.org This method first involves the reverse transcription of the viral RNA to cDNA, followed by the amplification of the target gene sequence using specific primers. biosb.compasteur.ac.ir Researchers have designed and optimized various primer sets to specifically amplify gene 9 and other genomic segments of human group B rotaviruses. nih.gov The sensitivity of RT-PCR can be influenced by factors such as the presence of inhibitors in the sample and the reaction conditions. nih.govnih.gov For instance, the inclusion of dimethyl sulfoxide (B87167) (DMSO) in the reverse transcription reaction mixture has been shown to enhance the sensitivity of detecting the VP7 gene. nih.gov The amplified PCR products are typically visualized through agarose (B213101) gel electrophoresis. nih.gov
Real-Time RT-PCR (qRT-PCR) Assay Development
Real-time RT-PCR, or quantitative RT-PCR (qRT-PCR), offers several advantages over conventional RT-PCR, including higher sensitivity, reduced risk of contamination, and the ability to quantify the viral load. pasteur.ac.irnih.gov These assays utilize fluorescent probes or dyes to monitor the amplification of the target gene in real-time. biosb.com The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. biosb.comnih.gov Several qRT-PCR assays have been developed for the detection of Rotavirus Group B. biosb.comnih.gov For instance, a one-step real-time RT-PCR kit for the detection of Group B Rotavirus in stool or vomit samples has been described, which uses a fluorogenic 5'nuclease assay. biosb.com A recent study evaluated all 11 genomic segments of RVB for the development of a qRT-PCR assay and found that the NSP5 gene was a suitable target. nih.gov
Bioinformatic Tools for Sequence and Phylogenetic Analysis (e.g., GenBank, BLAST, MEGA X)
Once sequence data is obtained, various bioinformatic tools are essential for its analysis and interpretation. GenBank, a comprehensive public database, serves as a repository for nucleotide sequences, allowing researchers to compare their sequences with those of other known viruses. nih.govmdpi.com The Basic Local Alignment Search Tool (BLAST) is used to find regions of local similarity between sequences, aiding in the identification of the virus and its genotype. nih.gov For phylogenetic analysis, software like MEGA (Molecular Evolutionary Genetics Analysis) is widely used. mdpi.com MEGA allows for the construction of phylogenetic trees, which depict the evolutionary relationships between different viral strains based on their genetic sequences. mdpi.comnih.gov These analyses are critical for tracking the spread of different genotypes, understanding evolutionary rates, and identifying the emergence of new viral lineages. nih.gov
Protein-Based Research Techniques
In addition to nucleic acid-based methods, protein-based techniques are vital for studying the structure, function, and antigenic properties of the VP7 protein. These methods provide a complementary approach to understanding the virus and its interaction with the host immune system.
Research into the VP7 protein often involves expressing the protein in various systems, such as bacteria or insect cells, to produce sufficient quantities for analysis. nih.gov Monoclonal antibodies specific to VP7 are developed and used in immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of the viral protein in clinical samples. asm.orgmdpi.com Furthermore, techniques like Western blotting are used to identify and characterize the VP7 protein based on its size and reactivity with specific antibodies. researchgate.net The study of the antigenic determinants of VP7, the specific regions of the protein recognized by the immune system, is crucial for vaccine development. researchgate.net This often involves synthesizing peptides corresponding to different regions of the VP7 protein and testing their ability to elicit an immune response. researchgate.net
| Research Area | Technique | Key Findings & Applications |
| Nucleic Acid-Based | ||
| Viral RNA Extraction | Commercial kits (e.g., QIAamp Viral RNA Mini kit), Automated systems (e.g., MagNA Pure Compact) | MagNA Pure Compact demonstrated high consistency and quality for subsequent PCR analysis. nih.govcapes.gov.br |
| cDNA Synthesis | Reverse Transcription using random hexamers | Essential step to convert viral RNA to stable DNA for amplification. pasteur.ac.irasm.org |
| Gene 9 Amplification | Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Enables detection and amplification of the VP7 gene for genotyping. nih.govfrontiersin.org |
| Quantitative Detection | Real-Time RT-PCR (qRT-PCR) | Allows for sensitive and quantitative measurement of viral load. biosb.comnih.gov |
| Genetic Characterization | Sanger and Next-Generation Sequencing (NGS) | Provides complete nucleotide sequence for detailed genetic analysis and identification of novel strains. mdpi.comcore.ac.uk |
| Sequence & Phylogenetic Analysis | Bioinformatic Tools (GenBank, BLAST, MEGA) | Crucial for comparing sequences, identifying genotypes, and understanding viral evolution. nih.govmdpi.comnih.gov |
| Protein-Based | ||
| Protein Expression | Recombinant protein expression systems | Production of VP7 protein for structural and functional studies. nih.gov |
| Protein Detection | ELISA, Western Blotting | Detection and characterization of the VP7 protein in samples using specific antibodies. researchgate.netasm.orgmdpi.com |
| Antigenic Analysis | Peptide Synthesis, Immunoassays | Identification of key antigenic sites on the VP7 protein for vaccine development. researchgate.net |
Recombinant Protein Expression and Purification
The production of recombinant gene 9 protein (VP7) of Rotavirus Group B (RVB) is crucial for a variety of research applications, including structural analysis, immunological studies, and the development of diagnostic reagents and vaccine candidates. While studies focusing specifically on the expression and purification of RVB gene 9 protein are limited, the methodologies employed are largely extrapolated from the extensive research on Rotavirus Group A (RVA) proteins, particularly VP7, and other RVB proteins.
Commonly utilized expression systems include prokaryotic, yeast, insect, and mammalian cells. Each system offers distinct advantages regarding yield, cost, and post-translational modifications, which are critical for the proper folding and antigenicity of the recombinant protein.
Prokaryotic Expression Systems (e.g., E. coli) : This system is often the first choice due to its low cost, high yield, and rapid growth. The gene 9 sequence can be cloned into an expression vector, such as pET or pGEX, and expressed as a fusion protein with tags like His-tag or GST-tag to facilitate purification. For instance, a study on bovine RVA VP7 utilized the pET32a(+) vector to express the protein in E. coli BL21 (DE3) cells, achieving high levels of expression. asm.org The expressed protein often accumulates in inclusion bodies, requiring denaturation and refolding steps to obtain a soluble, biologically active protein. Purification is typically achieved using affinity chromatography, such as Nickel-Nitriloacetic acid (Ni-NTA) for His-tagged proteins. nih.gov
Eukaryotic Expression Systems : For glycoproteins like VP7, eukaryotic systems are often preferred as they can perform necessary post-translational modifications.
Baculovirus-Insect Cell System : This system is widely used for producing rotavirus proteins that require proper folding and glycosylation to maintain their native antigenic structures. nih.gov The gene of interest is cloned into a baculovirus transfer vector, which then recombines with the baculovirus DNA to produce a recombinant virus. This virus is used to infect insect cells (e.g., Sf9 or Tn5), leading to high-level expression of the recombinant protein. nih.govnih.gov The expressed VP7 can be purified from the cell lysate or culture medium. nih.gov Studies on simian RVA VP7 have successfully used this system to produce recombinant protein that elicited neutralizing antibodies in rabbits. nih.gov
Mammalian Cell Systems : Systems like the Semliki Forest virus (SFV)-based expression system have been used to express rotavirus capsid proteins in mammalian cells (e.g., BHK-21). asm.org This method involves in vitro transcription of the gene from an SFV vector, followed by electroporation of the RNA into the cells, resulting in cytoplasmic expression of the protein. asm.org
Purification protocols for rotavirus proteins, and by extension RVB gene 9 protein, often involve multiple steps to achieve high purity. Initial clarification of cell lysates is followed by techniques like ultracentrifugation through a sucrose (B13894) cushion or on cesium chloride (CsCl) gradients to purify virus-like particles (VLPs) or whole virus particles. scbt.com For recombinant proteins, affinity chromatography is a key step, followed by further purification using size-exclusion or ion-exchange chromatography if necessary. nih.gov
Table 1: Comparison of Expression Systems for Recombinant Rotavirus Protein Production
| Expression System | Advantages | Disadvantages | Typical Purification Method | Reference(s) |
|---|---|---|---|---|
| E. coli | High yield, low cost, rapid expression | Lack of post-translational modifications, protein often in inclusion bodies | Affinity Chromatography (e.g., Ni-NTA) | asm.orgnih.gov |
| Baculovirus-Insect Cells | Good for complex proteins, proper folding, post-translational modifications | Higher cost and more complex than prokaryotic systems | Affinity Chromatography, Gradient Centrifugation | nih.govnih.gov |
| Mammalian Cells | Most likely to produce native-like protein with correct modifications | Highest cost, lower yield, more complex culture conditions | Affinity Chromatography, various chromatographic techniques | asm.org |
Protein Modeling and Structural Prediction (e.g., in silico characterization)
In silico characterization, including protein modeling and structural prediction, provides significant insights into the structure-function relationship of viral proteins before undertaking extensive laboratory work. For Rotavirus Group B (RVB), computational analysis has been instrumental, particularly in identifying and characterizing the gene 9 protein as the structural and functional equivalent of the well-studied VP7 protein of Rotavirus Group A (RVA).
A pivotal study successfully cloned and sequenced the full-length gene segment 9 from the adult diarrheal rotavirus (ADRV), a human RVB strain. nih.gov The analysis revealed that the gene is 814 base pairs long and contains a single open reading frame that encodes a polypeptide of 249 amino acids with a predicted molecular weight of 28.5 kDa. nih.gov Crucially, sequence analysis identified a hydrophobic signal-like sequence at the amino-terminus and three potential N-linked glycosylation sites, features characteristic of the RVA VP7 glycoprotein (B1211001). nih.gov
The extensive structural data available for RVA VP7 serves as a valuable template for modeling the RVB VP7 protein. High-resolution structures of RVA VP7, determined by X-ray crystallography and cryo-electron microscopy, reveal that it assembles into a T=13 icosahedral lattice on the virion surface. nih.govasm.org The VP7 subunit consists of two domains: a "Rossmann fold" (domain I) and an inserted "jelly-roll" beta-sandwich (domain II). asm.org The protein forms a trimer, a conformation stabilized by the binding of calcium ions at the intersubunit interface. asm.org This trimeric structure is essential for its function and antigenicity.
Computational modeling of RVB VP7, based on the RVA VP7 template, can predict its three-dimensional structure. This allows for the mapping of conserved regions and variable domains, which are likely important for antigenic variation and neutralization. For example, phylogenetic and computational analyses of RVA G1P jci.org strains have successfully mapped amino acid substitutions to the predicted 3D structure of VP7, correlating these changes with the evolution of neutralization domains. asm.org Similar in silico approaches can be applied to RVB VP7 to understand its evolutionary dynamics and identify key antigenic sites.
Table 2: Bioinformatic Characteristics of RVB (ADRV) Gene 9 Protein (VP7)
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Gene Length | 814 base pairs | Encodes the viral protein | nih.gov |
| Polypeptide Length | 249 amino acids | Determines protein size and composition | nih.gov |
| Calculated Molecular Weight | 28.5 kDa | Basic physical property of the protein | nih.gov |
| Potential N-linked Glycosylation Sites | 3 sites | Suggests it is a glycoprotein, important for folding and antigenicity | nih.gov |
| N-terminal Signal Sequence | Present (hydrophobic) | Implicates protein in targeting to the endoplasmic reticulum, typical for viral glycoproteins | nih.govnih.gov |
| Homology to RVA VP7 | 78% similarity, 28% identity | Establishes it as the VP7 equivalent of RVB | nih.gov |
Immunological Assays for Antigenic Characterization (e.g., ELISA with monoclonal antibodies)
The antigenic characterization of Rotavirus Group B (RVB) gene 9 protein (VP7) is essential for understanding the host immune response, developing diagnostic tools, and evaluating vaccine efficacy. A range of immunological assays, primarily involving monoclonal antibodies (mAbs), are employed for this purpose. While much of the detailed methodology is derived from studies on Rotavirus Group A (RVA), specific reagents have been developed for RVB.
An essential tool for antigenic characterization is the generation of specific monoclonal antibodies. Hybridoma technology is used to produce mAbs that target specific epitopes on the VP7 protein. mdpi.com These mAbs are instrumental in various assays to probe the antigenic structure of the virus.
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a versatile and widely used platform for detecting and quantifying either antigen or antibody.
Antigen-Capture ELISA : This format is used to detect the presence of RVB in clinical samples (e.g., stool). A mAb specific to an RVB protein is coated onto the wells of a microplate to capture the virus. A second, enzyme-conjugated polyclonal or monoclonal antibody is then used for detection. An ELISA using mAbs against human group B rotavirus has been developed for antigen detection. viictr.org
Indirect ELISA : This assay is used to measure the antibody response to RVB infection. Recombinant VP7 protein or purified virus is coated on the plate, and serum samples are added. The binding of specific antibodies is detected using an enzyme-linked secondary antibody against the host species' immunoglobulin.
Competition/Blocking ELISA : This assay, also known as an epitope-blocking assay (EBA), is used to fine-map antigenic sites and determine the specificity of the immune response. asm.org A known, labeled mAb is competed with antibodies in a test serum for binding to the VP7 antigen. A reduction in the signal from the labeled mAb indicates that the serum contains antibodies that recognize the same or a nearby epitope. asm.orgasm.org This method is highly specific for determining serotype-specific immune responses. asm.org
Western Blotting : This technique is used to confirm the specificity of antibodies for the VP7 protein. Viral proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with the mAb. A specific band at the expected molecular weight of VP7 (~34-38 kDa for RVA) confirms the antibody's reactivity. nih.gov
Neutralization Assays : These assays are the gold standard for measuring functional, protective antibodies. Serum containing antibodies is incubated with the virus before being added to a susceptible cell culture. The ability of the antibodies to block viral entry and replication is quantified by measuring the reduction in cytopathic effect or viral antigen expression. nih.gov Neutralization assays have been critical in defining rotavirus serotypes based on VP7. asm.org
Immunofluorescence Assay (IFA) : IFA is used to visualize the location of the antigen within infected cells. Cells are infected with RVB, fixed, and then incubated with a VP7-specific mAb. A fluorescently labeled secondary antibody is then used to detect the primary mAb, revealing the subcellular localization of the VP7 protein. mdpi.com
These immunological tools have revealed that the VP7 protein is a major target of neutralizing antibodies and that the immune response can be highly serotype-specific. asm.orgasm.org The development and characterization of mAbs against RVB VP7 are crucial for ongoing surveillance and research efforts.
Implications for Advanced Research and Molecular Target Development
Understanding Molecular Mechanisms of RVB Pathogenesis (Focus on gene/protein function)
Rotavirus Group B (RVB) has been identified as the causative agent in large, explosive outbreaks of severe gastroenteritis, particularly in adults, as seen with the adult diarrheal rotavirus (ADRV) in China. nih.gov The pathogenesis of RVB infection, while less studied than that of Rotavirus Group A (RVA), is intrinsically linked to the function of its structural and non-structural proteins.
The ninth RNA segment of RVB encodes the viral protein VP7, a glycoprotein (B1211001) that forms the smooth outer capsid of the virion. nih.govnih.gov This protein is fundamental to the initial stages of infection. nih.gov Research on the ADRV strain confirmed that its gene segment 9 is 814 bases long and encodes a polypeptide of 249 amino acids. nih.gov This protein shares significant amino acid similarity (78%) and predicted structural similarities with the VP7 proteins of RVA strains. nih.gov
Functionally, the VP7 protein, alongside the spike protein VP4, is required to initiate infection. nih.gov It plays a crucial role in the structural integrity of the outer capsid and is involved in the virus's attachment and entry into host intestinal epithelial cells. nih.govasm.org While the precise host cell receptors for RVB VP7 are not as well-defined as for RVA, its position on the outermost surface of the virion makes it a key player in host-pathogen interactions. The structural conformation of VP7 is vital for its function; studies on RVA have shown that its ability to activate B-cells, for instance, is dependent on its proper structure. nih.gov The tissue damage and subsequent diarrhea characteristic of rotavirus infection are direct consequences of the successful viral replication cycle, which begins with the functions mediated by this outer capsid protein.
Identification of Gene 9/VP7 as a Target for Molecular Diagnostics Development
The genetic sequence of gene 9 is a highly specific marker for the identification and genotyping of Rotavirus Group B. Molecular diagnostic methods rely on unique genetic signatures to detect and differentiate pathogens with high sensitivity and specificity. The gene 9 of RVB, encoding the VP7 equivalent, provides such a target. nih.gov
The primary characterization and sequencing of the ADRV gene segment 9 laid the groundwork for the development of targeted molecular assays. nih.gov These assays, typically based on reverse transcription-polymerase chain reaction (RT-PCR), use primers designed to specifically amplify the RVB gene 9 sequence from clinical samples like stool. nih.gov
The development of such diagnostic tools is critical for several reasons:
Accurate Diagnosis: It allows for the specific identification of RVB as the cause of a gastroenteritis outbreak, distinguishing it from the more common RVA, as well as other viral and bacterial pathogens.
Epidemiological Surveillance: Genotyping based on the VP7 gene allows researchers to track the circulation of different RVB strains in human and animal populations. umn.edu
Outbreak Investigation: During outbreaks, rapid and accurate diagnostics targeting gene 9 can help public health officials to quickly confirm the etiology and implement appropriate control measures.
The principle is demonstrated in the broader context of rotavirus diagnostics, where multiplexed RT-PCR assays targeting the VP7 and VP4 genes are standard for genotyping RVA. nih.gov Similar methodologies are directly applicable to RVB by utilizing primers specific to the conserved regions of its unique gene 9 sequence.
Strategies for Next-Generation RVB Vaccine Candidate Design (Molecular target identification)
The outer capsid location and crucial role in infectivity make the gene 9 protein (VP7) an ideal target for vaccine development against Rotavirus Group B. While no licensed RVB vaccine currently exists, strategies proven effective for RVA provide a clear roadmap for designing next-generation RVB vaccine candidates. The primary goal of such a vaccine would be to elicit neutralizing antibodies against the VP7 protein, thereby blocking the virus from initiating infection. nih.gov
Subunit Vaccine Approaches Utilizing VP7 Epitopes
Subunit vaccines are a modern and safe approach that uses only specific fragments (epitopes) of a pathogen to stimulate a protective immune response. For RVB, this would involve identifying and producing the specific regions of the VP7 protein that are recognized by neutralizing antibodies.
Drawing from research on other rotaviruses, several antigenic sites are known to exist on the VP7 protein. mdpi.com A subunit vaccine for RVB would involve:
Epitope Identification: Pinpointing the specific amino acid sequences on the RVB VP7 protein that are the primary targets of the host immune system.
Recombinant Production: Manufacturing these VP7 epitopes in large quantities using recombinant DNA technology.
Formulation: Combining the purified epitopes with an adjuvant to enhance the immune response upon administration.
This approach avoids the use of a live virus, potentially offering a strong safety profile. A similar strategy is being explored for RVA, focusing on the P2-VP8 subunit, demonstrating the feasibility of this platform for rotavirus vaccines. nih.gov
Reassortant Virus Strategies Involving Gene 9
Reassortant virus vaccines utilize a "Jennerian" approach, where genes from a human pathogen are inserted into the genome of a non-harmful or attenuated animal virus. nih.gov This strategy has been successfully used to create the pentavalent RotaTeq® vaccine for RVA, which contains human RVA genes in a bovine rotavirus backbone. nih.govjhu.edu
A potential reassortant vaccine for RVB could be developed by:
Isolating Gene 9: Cloning the gene 9 segment from a circulating human RVB strain.
Creating a Reassortant: Inserting this RVB gene 9 into an attenuated animal rotavirus strain (e.g., a bovine or avian strain) that is known to be safe for humans.
Inducing Immunity: The resulting reassortant virus would express the human RVB VP7 protein on its surface. When administered as a vaccine, it would replicate harmlessly in the gut, exposing the immune system to the critical RVB antigen and generating protective immunity against future infection. nih.gov
This strategy leverages the natural ability of rotaviruses to exchange gene segments (reassort), a key mechanism of their evolution, to create chimeric vaccine strains. nih.govcdc.gov
Evolutionary Surveillance and Monitoring of Emerging RVB Strains
Viral surveillance through genetic sequencing is essential for monitoring the evolution of pathogens and understanding their epidemiology. For Rotavirus Group B, sequencing of the gene 9 is a cornerstone of these efforts, allowing researchers to track genetic changes and monitor for the emergence of new or divergent strains.
The evolution of rotaviruses is driven by several mechanisms, including the gradual accumulation of point mutations and genetic reassortment, where different strains exchange entire gene segments. nih.gov By analyzing the gene 9 sequences from RVB strains isolated at different times and geographical locations, scientists can:
Construct Phylogenetic Trees: These diagrams illustrate the evolutionary relationships between different RVB strains, revealing their origins and spread. researchgate.net
Track Genetic Diversity: Surveillance helps to understand the extent of genetic variation within the RVB population. Studies comparing the Chinese ADRV and Indian CAL strains of human group B rotaviruses have provided evidence that these geographically distinct viruses evolved from a common ancestor. nih.gov
Identify Emerging Threats: Monitoring for significant mutations in gene 9 is crucial, as changes in the VP7 protein could potentially lead to vaccine-escape variants or strains with altered virulence.
Inform Public Health: Data from evolutionary surveillance ensures that diagnostic tests remain accurate and can guide the development of future vaccines to cover the most relevant circulating strains. researchgate.netnih.gov
Continuous, large-scale genomic surveillance of RVB, with a focus on key antigenic genes like gene 9, is therefore indispensable for public health preparedness and the long-term management of the disease. frontiersin.orgfrontiersin.org
Research Findings on Gene 9 Protein (RVB)
| Outline Section | Key Research Finding | Implication | Reference |
|---|---|---|---|
| 6.1. Pathogenesis | Gene 9 of RVB (ADRV) encodes a 249-amino acid protein equivalent to the VP7 outer capsid protein of RVA. | This protein is essential for the structural integrity of the virion and for initiating infection of host cells. | nih.gov |
| 6.2. Molecular Diagnostics | The unique nucleotide sequence of gene 9 allows for the design of specific molecular assays (e.g., RT-PCR). | Enables specific and sensitive detection and genotyping of Rotavirus Group B, crucial for diagnosis and epidemiology. | nih.govumn.edu |
| 6.3.1. Subunit Vaccines | The VP7 protein contains key antigenic epitopes that can elicit a neutralizing immune response. | Specific VP7 epitopes can be produced recombinantly and used as a safe, non-living vaccine candidate. | nih.govmdpi.com |
| 6.3.2. Reassortant Vaccines | Rotavirus genes can be reassorted between human and animal strains to create live-attenuated vaccines. | The RVB gene 9 could be inserted into a safe animal rotavirus backbone to create a chimeric vaccine. | nih.govnih.gov |
| 6.4. Evolutionary Surveillance | Phylogenetic analysis of RVB genes shows that different human strains (ADRV, CAL) evolved from a common ancestor. | Sequencing gene 9 is critical for tracking the evolution, spread, and emergence of new RVB variants. | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. How is the gene 9 protein of rotavirus Group B identified and characterized in research settings?
- Methodological Answer : Gene 9 protein (VP7 equivalent in Group B) is identified via cDNA cloning and sequencing of viral genomic segments. For example, Chen et al. (1990) cloned the ADRV Group B rotavirus segment 9 and confirmed its identity through sequence alignment and comparison with Group A VP7 . Tools like MAFFT (v7) are used for multi-sequence alignment to resolve conserved domains, while ScanProsite detects functional motifs (e.g., glycosylation sites) in the protein . Western blotting with monoclonal antibodies against Group B-specific epitopes validates expression and antigenicity .
Q. What molecular techniques are recommended for detecting Group B rotavirus gene 9 in clinical samples?
- Methodological Answer : RT-PCR with primers targeting conserved regions of gene 9 is standard. For instance, studies on Group A rotavirus VP7 (gene 9 analog) used VP7-specific primers for amplification and genotyping . However, Group B requires distinct primers due to genetic divergence. Post-amplification, Sanger sequencing and phylogenetic analysis (via MEGA7) confirm strain-specific variations . Antigen detection via ELISA or immunochromatography may cross-react with Group A VP7, necessitating Group B-specific monoclonal antibodies for specificity .
Q. How does the gene 9 protein contribute to rotavirus Group B structural assembly?
- Methodological Answer : The gene 9 protein (VP7 homolog) forms the outer capsid layer. In Group A, VP7 interacts with VP4 and VP6 during maturation, a process inferred for Group B using homology modeling. Structural studies (e.g., cryo-EM) of Group A VP7-VP4-VP6 interfaces can guide mutagenesis experiments in Group B to map interaction domains . Transient transfection systems expressing gene 9 protein alongside other capsid proteins (e.g., VP4) in cell lines (e.g., MA104) help visualize assembly via immunofluorescence .
Advanced Research Questions
Q. What strategies resolve contradictions in phylogenetic classification of Group B rotavirus gene 9 across studies?
- Methodological Answer : Discrepancies arise from divergent genotyping systems. The Rotavirus Classification Working Group (RCWG) framework standardizes genotyping using all 11 genomic segments . For Group B, apply RCWG principles by analyzing gene 9 alongside other segments (e.g., VP6 for group specificity) using MEGA7 for maximum-likelihood trees and bootstrapping (1000 replicates) . Conflicting clades may indicate reassortment; use RotaC v2.0 or similar tools to detect incongruent phylogenetic signals .
Q. How can protein-protein interactions between gene 9 protein and other viral components be experimentally validated?
- Methodological Answer : Co-immunoprecipitation (Co-IP) with epitope-tagged gene 9 protein and viral proteins (e.g., VP4 or VP6) in transfected cells identifies interaction partners . For structural insights, cryo-EM reconstruction of recombinant virus-like particles (VLPs) expressing gene 9 protein reveals spatial arrangements . Yeast two-hybrid screens using gene 9 as bait against a rotavirus cDNA library map interaction domains, validated by site-directed mutagenesis of conserved residues (e.g., VP6-binding regions in Group A VP7) .
Q. What evolutionary mechanisms explain the limited genetic diversity of Group B rotavirus gene 9 compared to Group A?
- Methodological Answer : Group B's narrower host range (primarily humans) reduces selective pressure for diversification. Compare gene 9 sequences from global strains using BEAST for molecular clock analysis to estimate evolutionary rates . Codon usage bias analysis (via DAMBE) identifies host adaptation signatures, while dN/dS ratios detect purifying selection . Contrast with Group A VP7, which exhibits higher diversity due to zoonotic transmission and immune-driven selection .
Q. How do ER retention signals in gene 9 protein influence rotavirus Group B maturation?
- Methodological Answer : Group B gene 9 protein, like Group A VP7, contains ER-retention motifs (e.g., C-terminal KDEL-like sequences). Mutagenesis of these motifs in recombinant baculovirus systems disrupts particle assembly in the ER lumen, visualized via electron microscopy . Pulse-chase assays with [35S]-methionine track protein trafficking, while brefeldin A treatment confirms ER-specific retention .
Data Analysis and Tools
Q. Which bioinformatics pipelines are optimal for analyzing gene 9 protein variability in large-scale surveillance studies?
- Methodological Answer : Use Nextclade or RotaC v2.0 for automated genotyping and alignment . For phylogenetics, MEGA7 or IQ-TREE constructs trees with bootstrap support, while STRUCTURE identifies subpopulations based on gene 9 SNPs . Population genetics metrics (e.g., π, Tajima’s D) computed in DnaSP reveal selection pressures . Integrate metadata (geography, host species) using Microreact for spatiotemporal analysis .
Q. How can structural models of gene 9 protein inform epitope mapping for diagnostic assays?
- Methodological Answer : Homology modeling (SWISS-MODEL) based on Group A VP7 structures predicts antigenic loops in Group B gene 9 protein . Validate epitopes via peptide microarrays screened with convalescent sera. Neutralization assays using pseudoviruses expressing mutated gene 9 protein pinpoint residues critical for antibody binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
